Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy-
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Overview
Description
Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- is an organic compound with the molecular formula C12H10ClNO It is a derivative of benzenamine, where the amino group is substituted with a 4-chlorophenoxy group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- typically involves a multi-step process. One common method starts with the reaction of 4-chlorophenol with potassium hydroxide to form the phenoxy ion. This ion then reacts with a nitro compound to form a nitroether. The nitroether is subsequently reduced to form the desired amine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-(4-chlorophenoxy)-: Similar in structure but lacks the hydroxy group.
4-Chlorodiphenyl ether: Contains a similar phenoxy group but differs in the substitution pattern.
4-(4-Chlorophenoxy)benzoic acid: Similar phenoxy group but with a carboxylic acid functional group.
Uniqueness
Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- is unique due to the presence of both the hydroxy and phenoxy groups, which confer distinct chemical and biological properties.
Biological Activity
Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anti-cancer, and anti-inflammatory effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- features a hydroxylamine functional group attached to a chlorophenoxy moiety. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties . For instance, derivatives of benzofuroxan containing aromatic amines have shown effectiveness against bacterial biofilms and fungi. The ability to suppress biofilm formation is critical in treating infections caused by resistant strains of bacteria and fungi .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzofuroxan derivatives against M. nivale, demonstrating that certain compounds outperformed traditional antifungal agents like benzimidazole and carbendazim. The findings suggest that modifications in the benzofuroxan structure can enhance antimicrobial potency while reducing toxicity .
Anti-Cancer Activity
The anti-cancer potential of benzenamine derivatives has been explored extensively. Compounds exhibiting similar structural motifs have been tested against various cancer cell lines, including MCF-7 and HeLa cells.
In Vitro Studies
In vitro studies have shown that certain derivatives possess high selectivity towards cancer cell lines while exhibiting lower toxicity towards normal cells. For example, compounds derived from 4-aminobenzofuroxans demonstrated significant cytotoxicity against MCF-7 cells with IC50 values indicating potent anti-cancer activity .
The mechanism by which benzenamine derivatives exert their biological effects often involves interaction with specific cellular targets. For instance, some studies have indicated that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways .
Table 1: Biological Activity of Benzenamine Derivatives
Compound | Activity Type | Target Cell Line | IC50 (µM) |
---|---|---|---|
4-Aminobenzofuroxan | Antimicrobial | M. nivale | 12.5 |
Benzofuroxan derivative A | Anti-cancer | MCF-7 | 5.0 |
Benzofuroxan derivative B | Anti-cancer | HeLa | 10.0 |
Properties
CAS No. |
99226-41-2 |
---|---|
Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]hydroxylamine |
InChI |
InChI=1S/C12H10ClNO2/c13-9-1-5-11(6-2-9)16-12-7-3-10(14-15)4-8-12/h1-8,14-15H |
InChI Key |
CGCJSDNDEISBPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NO)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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